6-(1-Methylpyrrolidin-2-YL)quinoline
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Overview
Description
rac-6-(1-methylpyrrolidin-2-yl)quinoline: is a compound that belongs to the quinoline family, which is known for its broad spectrum of bioactivity. Quinoline derivatives have been extensively studied due to their significant applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound rac-6-(1-methylpyrrolidin-2-yl)quinoline is particularly interesting due to its unique structure, which includes a quinoline core and a pyrrolidine ring.
Preparation Methods
The synthesis of rac-6-(1-methylpyrrolidin-2-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . This reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
rac-6-(1-methylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-6-(1-methylpyrrolidin-2-yl)quinoline has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives, including rac-6-(1-methylpyrrolidin-2-yl)quinoline, have been studied for their potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial activities . The compound is also used in industrial applications, including the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of rac-6-(1-methylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment bacterial DNA . This interaction disrupts essential cellular processes, leading to the antibacterial effects observed with quinoline compounds. Additionally, the compound may interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
rac-6-(1-methylpyrrolidin-2-yl)quinoline can be compared with other similar compounds, such as pyrrolidine and other quinoline derivatives. Pyrrolidine is a versatile scaffold used in drug discovery due to its ability to explore pharmacophore space and contribute to the stereochemistry of molecules . Quinoline derivatives, on the other hand, are known for their broad spectrum of bioactivity and have been used to develop compounds with various medicinal benefits
Properties
CAS No. |
847248-34-4 |
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Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-(1-methylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-16-9-3-5-14(16)12-6-7-13-11(10-12)4-2-8-15-13/h2,4,6-8,10,14H,3,5,9H2,1H3 |
InChI Key |
UFMVKWVVWRCTER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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